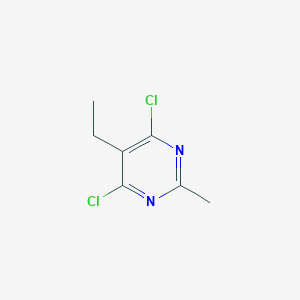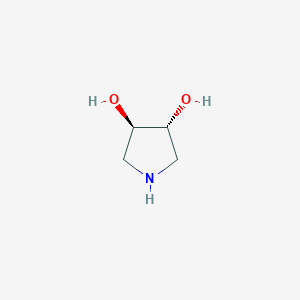
(3R,4R)-吡咯烷-3,4-二醇
描述
(3R,4R)-Pyrrolidine-3,4-diol, also known as (3R,4R)-1,4-dihydroxy-2-pyrrolidone, is a versatile small molecule that has many different uses in scientific research. It is a chiral molecule, meaning it has two distinct mirror-image stereoisomers, (3R,4R)- and (3S,4S)-pyrrolidine-3,4-diol. This molecule is used in a variety of applications, including as a chiral building block for synthesis, as a catalyst in organic synthesis, and as a ligand in various metal-catalyzed reactions. In addition, (3R,4R)-pyrrolidine-3,4-diol has been used in a number of scientific research applications, including as a drug target in drug discovery and as a biomarker for disease diagnosis.
科学研究应用
Xa 因子抑制剂: Anselm 等人 (2010) 的一项研究探索了一系列 (3R,4R)-吡咯烷-3,4-二羧酸酰胺作为 Xa 因子抑制剂。该系列中的临床候选药物显示出优异的选择性和良好的药代动力学特性,从而用于 I 期临床研究 (Anselm 等人,2010).
癌细胞生长抑制: Fiaux 等人 (2005) 合成了新的取代吡咯烷-3,4-二醇衍生物,发现特定的衍生物是杰克豆 α-甘露糖苷酶的有效且选择性抑制剂。与正常细胞相比,这些衍生物显示出抑制人神经胶质瘤和黑色素瘤细胞生长的潜力,对肿瘤细胞具有选择性 (Fiaux 等人,2005).
N-取代吡咯烷二醇的合成: Martins 等人 (2008) 描述了一种反式吡咯烷二醇的简短合成方法。他们的研究包括使用这些化合物进行的细胞毒性测试和抗氧化剂测试,尽管没有观察到显着的活性 (Martins 等人,2008).
糖苷酶抑制剂和抗癌活性: Steimer 等人 (2014) 制备了新型吡咯烷 3,4-二醇衍生物作为 α-甘露糖苷酶抑制剂。这些化合物作为抑制剂表现出特异但中等活性,并在胰腺癌细胞系中显示出抗增殖作用 (Steimer 等人,2014).
糖苷酶抑制剂的合成: Lysek 和 Vogel (2004) 合成了源自酒石酸的 N-取代吡咯烷-3,4-二醇。其中一些化合物对各种糖苷酶表现出适度的抑制活性,对 α-D-甘露糖苷酶特别有效 (Lysek & Vogel, 2004).
未来方向
The future directions for research on (3R,4R)-pyrrolidine-3,4-diol could involve further exploration of its synthesis, properties, and potential applications. For example, there is ongoing research into the development of tau PET tracers for non-AD tauopathies . Additionally, the development of a circular economy—a system that aims to reduce, reuse, and recycle materials—could potentially impact the production and use of chemical compounds like (3R,4R)-pyrrolidine-3,4-diol .
属性
IUPAC Name |
(3R,4R)-pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPOYAMKJFOLA-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467576 | |
| Record name | (3R,4R)-pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186393-31-7, 1104000-68-1 | |
| Record name | (3R,4R)-pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (3R,4R)-pyrrolidine-3,4-diol interact with its target and what are the downstream effects?
A1: (3R,4R)-Pyrrolidine-3,4-diol and its N-substituted derivatives have shown inhibitory activity against α-D-mannosidases from almonds and jack beans. [1] While the exact mechanism of inhibition is not fully elucidated in the provided research, it's suggested that these compounds may interact with the enzyme's active site, hindering the binding and hydrolysis of mannose-containing substrates. This inhibition could potentially disrupt various biological processes involving α-D-mannosidases, such as glycoprotein processing and lysosomal degradation.
Q2: What is the impact of structural modifications on the activity and selectivity of (3R,4R)-pyrrolidine-3,4-diol?
A2: Research indicates that N-substitution of (3R,4R)-pyrrolidine-3,4-diol significantly influences its inhibitory activity and selectivity towards different glycosidases. For example, incorporating an NH₂(CH₂)₂ group as the N-substituent resulted in the most potent inhibition of α-D-mannosidases. [1] Interestingly, some N-substituted (3S,4S)-pyrrolidine-3,4-diol derivatives displayed moderate inhibitory activity against α-D-amyloglucosidases, highlighting the importance of stereochemistry in determining target selectivity. [1] Further studies are necessary to explore the structure-activity relationships comprehensively.
Q3: How has (3R,4R)-pyrrolidine-3,4-diol been used in the synthesis of other biologically relevant molecules?
A3: (3R,4R)-Pyrrolidine-3,4-diol serves as a valuable starting material for synthesizing more complex molecules, including those with potential biological activities. Notably, it was employed in a three-step synthesis of 8-epi-(-)-lentiginosine. [2] This synthesis leveraged the redox-neutral α-C-H functionalization of (3R,4R)-pyrrolidine-3,4-diol to introduce a new substituent at the 2-position. This example highlights the versatility of (3R,4R)-pyrrolidine-3,4-diol as a building block in organic synthesis.
Q4: Can (3R,4R)-pyrrolidine-3,4-diol be used to investigate the effects of specific DNA adducts?
A4: While not directly studied in the provided research, (3R,4R)-pyrrolidine-3,4-diol has been utilized in synthesizing DNA oligomers containing specific 1,2,3,4-diepoxybutane (DEB) adducts. [3] Researchers coupled (3S,4S)- or (3R,4R)-pyrrolidine-3,4-diol with DNA oligomers containing 6-chloropurine, leading to the formation of N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) adducts. [3] This approach allows for investigating the structural and thermodynamic consequences of specific DEB-DNA adducts, potentially shedding light on their role in DEB-induced mutagenesis and carcinogenesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
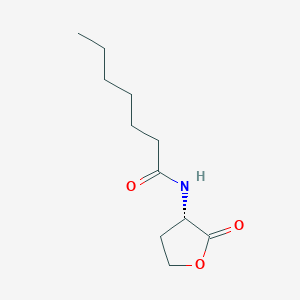
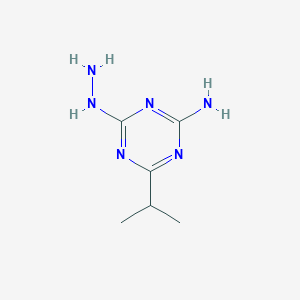

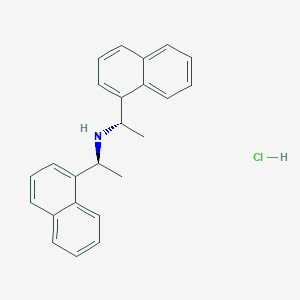
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
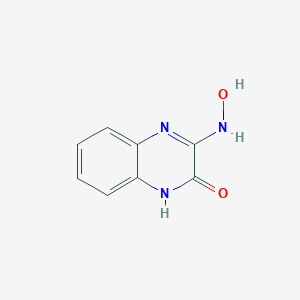
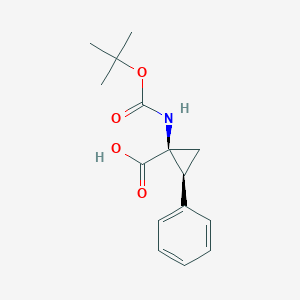

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
